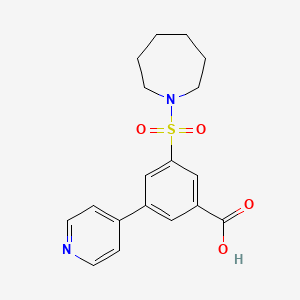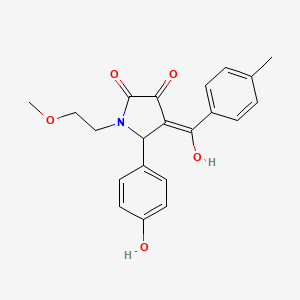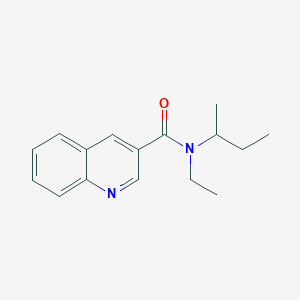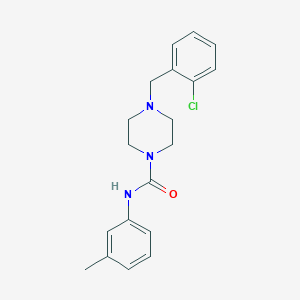![molecular formula C24H28N2O2 B5298745 N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide, commonly known as NPC 15669, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC 15669 belongs to the class of benzylidene cyclopentanecarboxamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The exact mechanism of action of NPC 15669 is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the induction of cell death.
Biochemical and Physiological Effects:
NPC 15669 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. In addition, NPC 15669 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPC 15669 is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer activity and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of NPC 15669 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of NPC 15669. One potential direction is the development of more potent analogs of NPC 15669 that exhibit improved solubility and pharmacokinetic properties. Another direction is the study of the compound's mechanism of action in more detail, which can lead to the identification of new targets for drug development. Furthermore, the potential use of NPC 15669 in combination with other drugs for the treatment of cancer and neurodegenerative diseases can be explored.
Métodos De Síntesis
NPC 15669 is synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with cyclopentanecarboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the coupling of the resulting alcohol with N-(pyrrolidin-2-ylmethyl)amine to form NPC 15669.
Aplicaciones Científicas De Investigación
NPC 15669 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. In addition, NPC 15669 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-22-9-6-16-26(22)18-20-12-10-19(11-13-20)17-25-23(28)24(14-4-5-15-24)21-7-2-1-3-8-21/h1-3,7-8,10-13H,4-6,9,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUSRWDYPIAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)
![4-(cyclopropylmethyl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298760.png)